Methylcarbamic acid anthracen-9-yl ester
Description
Methylcarbamic acid anthracen-9-yl ester is a carbamate derivative where the hydroxyl group of methylcarbamic acid (CH₃NHCOOH) is replaced by an anthracen-9-yl moiety. Carbamates are structurally analogous to esters, with a nitrogen atom adjacent to the carbonyl group. The anthracene component, a polycyclic aromatic hydrocarbon (PAH), imparts unique photophysical and electronic properties, making such compounds of interest in materials science and organic synthesis .
Properties
CAS No. |
10369-95-6 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.285 |
IUPAC Name |
anthracen-9-yl N-methylcarbamate |
InChI |
InChI=1S/C16H13NO2/c1-17-16(18)19-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3,(H,17,18) |
InChI Key |
NKLKCGAFZKWWFF-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Synonyms |
Methylcarbamic acid anthracen-9-yl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula: Inferred as C₁₇H₁₃NO₂ (anthracene: C₁₄H₉ + carbamate: C₃H₄NO₂).
- Molecular Weight : ~269.29 g/mol (calculated).
- Structure : Combines the planar, conjugated anthracene system with the carbamate functional group, likely influencing solubility and crystallinity .
Structural Analogs of Anthracene Esters and Carbamates
The table below compares Methylcarbamic acid anthracen-9-yl ester with structurally related anthracene derivatives:
*Inferred from anthracene derivatives.
Key Observations:
Solubility : Anthracene derivatives generally exhibit low solubility in polar solvents due to their planar, hydrophobic structures. Solubility improves in aromatic or chlorinated solvents (e.g., THF, DCM) .
Thermal Stability : Ethyl anthracene-9-carboxylate has a defined melting point (~381 K), suggesting moderate thermal stability, likely shared by this compound .
Toxicity: Substituents significantly impact safety. For example, (Anthracen-9-ylmethyl)hydrazine is toxic , while 9-Anthracenecarboxaldehyde is non-hazardous .
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